Guanosine-5'-diphosphate

Vue d'ensemble

Description

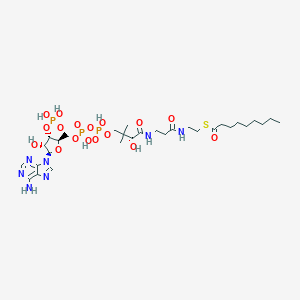

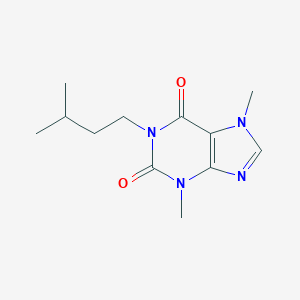

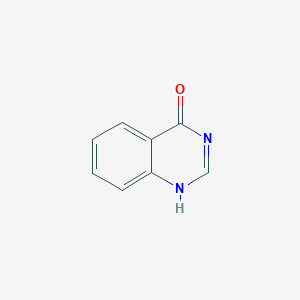

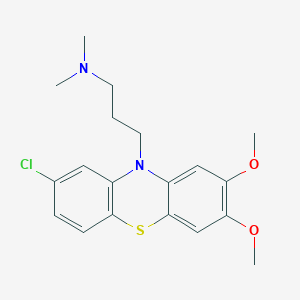

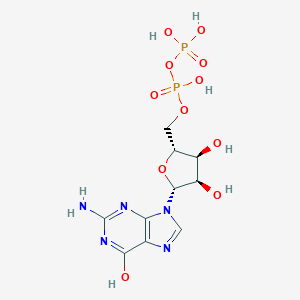

Guanosine-5’-diphosphate is a purine nucleotide that plays a crucial role in various biochemical processes. It is composed of a guanine base attached to a ribose sugar, which is further linked to two phosphate groups. This compound is a key intermediate in the synthesis and metabolism of nucleic acids and is involved in cellular signaling pathways .

Applications De Recherche Scientifique

Guanosine-5’-diphosphate is widely used in scientific research due to its involvement in various cellular processes. Some of its key applications include:

Cell Signaling: It is a critical regulator in the activity of GTPases, which act as molecular switches in signal transduction pathways.

Biochemical Studies: Used to study the kinetics and characteristics of enzymes such as GTPases and guanine nucleotide exchange factors.

Neuroscience: Investigated for its potential neuroprotective properties and its role in reducing neuroinflammation and oxidative stress.

Industrial Biotechnology: Employed in the production of GDP-l-fucose, a substrate for the biosynthesis of fucosyloligosaccharides.

Mécanisme D'action

Target of Action

Guanosine-5’-diphosphate (GDP) is a guanine nucleotide that interacts with various targets, including GTPase HRas, Transforming protein RhoA, Protein-glutamine gamma-glutamyltransferase 2, Ras-related protein Rab-11A, and Adenylosuccinate synthetase . These targets play crucial roles in various cellular activities, including cell division, protein synthesis, and signal transduction .

Mode of Action

GDP interacts with its targets to mediate various physiological processes. For instance, it acts as a substrate for the biosynthesis of other guanine nucleotides, such as guanosine triphosphate (GTP), through the action of specific enzymes . It also plays a role in the regulation of G-protein coupled receptors and guanine nucleotide exchange factors .

Biochemical Pathways

GDP is involved in the purine metabolism pathway, where it is interconvertible to guanosine by the action of ectonucleotidases and by nucleoside phosphorylase into guanine . It is also a key substrate for the biosynthesis of GDP-l-fucose, a common human milk oligosaccharide .

Pharmacokinetics

It is known that most of its metabolism is achieved by glucuronidation . As a low-clearance drug, it has a half-life of approximately 20 hours in healthy volunteers and 30 hours in patients with heart failure .

Result of Action

The action of GDP results in various molecular and cellular effects. For instance, it stimulates guanine nucleotide-binding proteins, leading to the activation of specific proto-oncogenes . It also plays a role in the regulation of the IL-6/stat-3 pathway, which is involved in inflammation and anemia .

Action Environment

The action of GDP can be influenced by various environmental factors. For instance, the activity of GDP can be affected by the presence of other molecules in the cell, such as other guanine nucleotides and enzymes involved in its metabolism . Additionally, the pH and temperature of the environment can also influence the stability and efficacy of GDP .

Analyse Biochimique

Biochemical Properties

Guanosine-5’-diphosphate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a key substrate for the biosynthesis of GDP-L-fucose, a process that involves enzymes such as inosine 5’-monophosphate (IMP) dehydrogenase, guanosine 5’-monophosphate (GMP) synthetase, GMP reductase, and guanosine–inosine kinase . The nature of these interactions is primarily enzymatic, where Guanosine-5’-diphosphate serves as a substrate or a regulator.

Cellular Effects

Guanosine-5’-diphosphate has significant effects on various types of cells and cellular processes. It influences cell function by modulating gene expression, cytoskeletal rearrangements, and regulation of enzymatic activities . It also plays a role in reducing neuroinflammation, oxidative stress, and excitotoxicity, exerting trophic effects in neuronal and glial cells .

Molecular Mechanism

The molecular mechanism of Guanosine-5’-diphosphate involves its conversion to guanosine-5’-triphosphate (GTP), which is a critical regulator in the activity of GTPases . These GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state . Guanosine-5’-diphosphate also plays a role in the activation of several intracellular signaling pathways and interacts closely with the adenosinergic system .

Temporal Effects in Laboratory Settings

The effects of Guanosine-5’-diphosphate change over time in laboratory settings. It has been shown to have neuroprotective properties, reducing neuroinflammation, oxidative stress, and excitotoxicity, as well as exerting trophic effects in neuronal and glial cells . These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Guanosine-5’-diphosphate vary with different dosages in animal models. It has been shown to reduce seizures and pain, stabilize mood disorder behavior, and protect against diseases related to aging, such as ischemia or Parkinson and Alzheimer diseases .

Metabolic Pathways

Guanosine-5’-diphosphate is involved in several metabolic pathways. It is a key substrate for the biosynthesis of GDP-L-fucose, a process that involves the manipulation of the biosynthetic pathway for guanosine nucleotides .

Transport and Distribution

Guanosine-5’-diphosphate is transported and distributed within cells and tissues. It is involved in intracellular signaling processes functioning as a critical regulator in the activity of GTPases .

Subcellular Localization

The subcellular localization of Guanosine-5’-diphosphate is primarily in the cytoplasm, where it participates in various biochemical reactions and signaling pathways . Its activity or function can be influenced by various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Guanosine-5’-diphosphate can be synthesized through the enzymatic phosphorylation of guanosine-5’-monophosphate. This process involves the use of specific kinases that facilitate the addition of a phosphate group to guanosine-5’-monophosphate, resulting in the formation of guanosine-5’-diphosphate .

Industrial Production Methods: In industrial settings, guanosine-5’-diphosphate is often produced using recombinant Escherichia coli strains that have been genetically engineered to overexpress the necessary enzymes for its biosynthesis. This method allows for the efficient and scalable production of guanosine-5’-diphosphate .

Analyse Des Réactions Chimiques

Types of Reactions: Guanosine-5’-diphosphate undergoes various chemical reactions, including phosphorylation, hydrolysis, and glycosylation. These reactions are essential for its role in cellular metabolism and signaling .

Common Reagents and Conditions:

Phosphorylation: Typically involves the use of kinases and adenosine triphosphate (ATP) as a phosphate donor.

Hydrolysis: Catalyzed by nucleotidases, which cleave the phosphate groups.

Glycosylation: Involves the transfer of sugar moieties to guanosine-5’-diphosphate, mediated by glycosyltransferases.

Major Products:

Guanosine-5’-triphosphate: Formed through further phosphorylation.

Guanosine: Produced by the hydrolysis of guanosine-5’-diphosphate.

Comparaison Avec Des Composés Similaires

Guanosine-5’-diphosphate is part of a family of guanosine nucleotides that includes guanosine-5’-monophosphate and guanosine-5’-triphosphate. While all these compounds share a common guanine base and ribose sugar, they differ in the number of phosphate groups attached:

Guanosine-5’-monophosphate: Contains a single phosphate group and is a precursor in the biosynthesis of guanosine-5’-diphosphate.

Guanosine-5’-triphosphate: Contains three phosphate groups and is involved in energy transfer and signal transduction.

The unique feature of guanosine-5’-diphosphate is its role as an intermediate that can be converted to either guanosine-5’-monophosphate or guanosine-5’-triphosphate, making it a versatile molecule in cellular metabolism .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWNDRXFNXRZMB-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163254 | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146-91-8, 157420-46-7 | |

| Record name | GDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzene, 1,3-diisocyanatomethyl-, homopolymer, polypropylene glycol mono-Bu ether- and 2-pyridineethanol-blocked | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Guanosine-5'-diphosphate (GDP) regulate protein synthesis?

A1: GDP plays an indirect role in protein synthesis by participating in the regulation of ribosomal protein production. During amino acid starvation, bacterial cells activate the stringent response, leading to the synthesis of this compound-3'-diphosphate (ppGpp) by the RelA protein. ppGpp directly inhibits the transcription of ribosomal RNA and some ribosomal proteins, effectively downregulating protein synthesis. [, , ]

Q2: Can you elaborate on the interaction between GDP and the stringent response in bacteria?

A2: In bacteria like Escherichia coli and Bacillus subtilis, the stringent response is a stress response triggered by nutrient deprivation, particularly amino acid starvation. This response leads to the synthesis of signaling molecules, primarily ppGpp, from GDP (or GTP). ppGpp then interacts with RNA polymerase, altering its affinity for different promoters and globally reprogramming gene expression to adapt to the starvation conditions. This includes downregulating the synthesis of components involved in rapid growth, like ribosomes, and upregulating stress response genes. [, , , , , ]

Q3: What is the significance of the interplay between this compound (GDP), Guanosine-5'-triphosphate (GTP), and brown adipose tissue thermogenesis?

A3: Brown adipose tissue (BAT) plays a crucial role in thermogenesis, the process of heat production in mammals. Norepinephrine, released by the sympathetic nervous system, stimulates BAT thermogenesis. This process involves the activation of uncoupling protein 1 (UCP1), which uncouples oxidative phosphorylation in mitochondria, leading to heat generation instead of ATP production. GDP binding to UCP1 is essential for its regulation. When norepinephrine levels decrease, GDP binds to UCP1, inhibiting its activity and reducing thermogenesis. Conversely, when norepinephrine levels rise, they promote the release of GDP and binding of GTP to UCP1, activating it and increasing thermogenesis. [, , , , , , , ]

Q4: How do certain substances impact this compound (GDP) binding and thermogenesis in brown adipose tissue?

A4: Various substances can modulate GDP binding in BAT, thereby affecting thermogenesis:

- Cigarette smoke: Studies on mice have shown that cigarette smoke exposure increases norepinephrine turnover in brown adipose tissue (BAT). This leads to enhanced GDP binding in BAT mitochondria, ultimately increasing thermogenesis and reducing body weight. []

- Nicotine: Similar to cigarette smoke, nicotine administration in mice also elevates norepinephrine turnover in BAT. This results in increased GDP binding, oxygen consumption in BAT mitochondria, and ultimately, a higher resting metabolic rate (RMR), contributing to weight loss. []

- BRL 26830A (beta-adrenoceptor agonist): BRL 26830A administration stimulates BAT thermogenesis by increasing GDP binding, leading to a higher RMR and reduced white adipose tissue in mice. This effect is attributed to its beta-adrenoceptor agonist properties, as its RMR-increasing effect is blocked by non-selective beta-antagonists. []

- Arotinolol (alpha/beta-adrenergic blocker): Studies on obese mice demonstrated that arotinolol increases blood flow in BAT and promotes GDP binding in BAT mitochondria, leading to weight loss. This suggests that despite its alpha/beta-adrenergic blocking properties, arotinolol may have a stimulatory effect on BAT thermogenesis. []

Q5: What is the molecular formula and weight of this compound (GDP)?

A5: The molecular formula of GDP is C10H15N5O11P2. It has a molecular weight of 443.2 g/mol.

Q6: How is this compound (GDP) typically quantified in biological samples?

A6: Several analytical methods are employed to quantify GDP in biological samples. Two commonly used methods are:

- Radioimmunoassay (RIA): This technique utilizes antibodies specific to GDP to quantify its concentration in a sample. Radiolabeled GDP is used as a tracer, and the competition between labeled and unlabeled GDP for antibody binding sites allows for quantitative measurement. [, ]

- Capillary electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. By using appropriate buffers and detection methods, GDP can be separated from other nucleotides and quantified based on its migration time and peak area. []

Q7: How can 31P-NMR spectroscopy provide insights into the binding of GDP to proteins?

A7: 31P-NMR spectroscopy is a valuable tool for studying the interactions between GDP and proteins. By analyzing the chemical shifts and line shapes of the phosphorus signals from GDP in its free and protein-bound states, researchers can gain insights into the binding mode, conformation, and dynamics of the GDP molecule within the binding site. For instance, 31P-NMR studies on the complex of the oncogene product ras p21 with GDP revealed that the alpha phosphate of GDP was bound as a monoxyanion and the beta phosphate as a dioxyanion, providing structural information about the binding interaction. []

Q8: Are there any ongoing research efforts to develop novel therapeutic strategies targeting this compound (GDP)-related pathways?

A8: Yes, there is significant interest in targeting GDP-related pathways for therapeutic purposes. For example:

- Cancer therapy: The protein RALA, a member of the Ras superfamily of small GTPases, is frequently overexpressed in many cancer types. RALA requires GDP for its activation and subsequent involvement in tumorigenesis. Researchers are investigating the use of GDP analogs or inhibitors of GDP-binding proteins as potential anticancer agents. []

- Metabolic disorders: Modulating BAT thermogenesis through GDP-related pathways holds promise for treating metabolic disorders like obesity. By increasing GDP release and promoting UCP1 activation, researchers aim to enhance energy expenditure and combat weight gain. [, , , , , ]

Q9: How does research on GDP contribute to our understanding of bacterial physiology and evolution?

A9: Studies on the stringent response, which involves GDP as a precursor for ppGpp synthesis, provide valuable insights into bacterial adaptation to nutrient-limiting conditions. By understanding how bacteria regulate their metabolism and growth in response to stress, researchers can develop strategies for controlling bacterial growth, which has implications for antibiotic development and food safety. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.